molecular formula C22H23N3O3S B15284577 (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284577
M. Wt: 409.5 g/mol
InChI Key: VUJBXUPTGLYKKX-ZHZULCJRSA-N
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Description

2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-4-(4-morpholinyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of the methoxy group and the morpholinyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23N3O3S/c1-15-13-18(25-9-11-28-12-10-25)6-3-16(15)14-20-21(26)24-22(29-20)23-17-4-7-19(27-2)8-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)/b20-14-

InChI Key

VUJBXUPTGLYKKX-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Origin of Product

United States

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